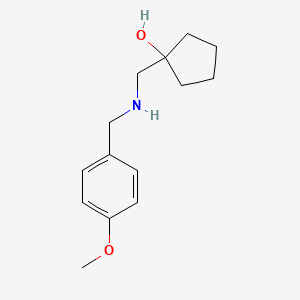
1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group attached to a 4-methoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For example, the compound can be synthesized by reacting 4-methoxybenzaldehyde with cyclopentanone in the presence of an amine, followed by reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and reaction conditions may vary depending on the desired yield and purity. Catalysts and optimized reaction conditions are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the aminomethyl group.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol is unique due to its specific structural features, such as the cyclopentane ring and the methoxybenzyl moiety. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-[[(4-methoxyphenyl)methylamino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-17-13-6-4-12(5-7-13)10-15-11-14(16)8-2-3-9-14/h4-7,15-16H,2-3,8-11H2,1H3 |
InChI Key |
JAVWGVQUGJAUGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


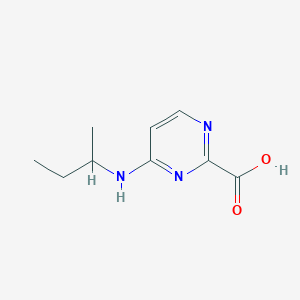
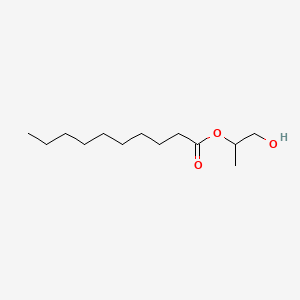
![5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13336949.png)
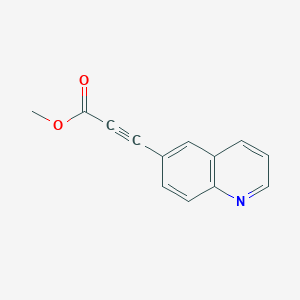
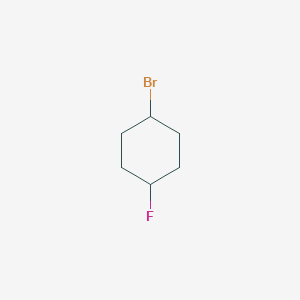
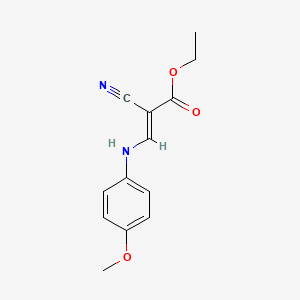
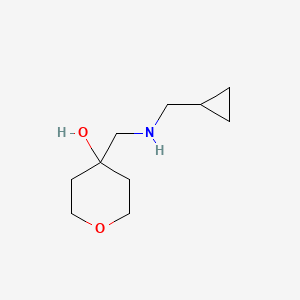
![(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B13336973.png)

![2-[(2-Methyloxolan-3-yl)amino]butan-1-ol](/img/structure/B13336989.png)
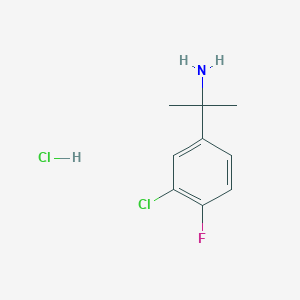
![1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one](/img/structure/B13336999.png)


